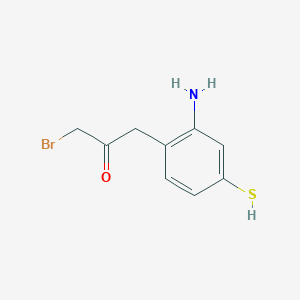

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one

CAS No.:

Cat. No.: VC18866203

Molecular Formula: C9H10BrNOS

Molecular Weight: 260.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrNOS |

|---|---|

| Molecular Weight | 260.15 g/mol |

| IUPAC Name | 1-(2-amino-4-sulfanylphenyl)-3-bromopropan-2-one |

| Standard InChI | InChI=1S/C9H10BrNOS/c10-5-7(12)3-6-1-2-8(13)4-9(6)11/h1-2,4,13H,3,5,11H2 |

| Standard InChI Key | GQQDXLCHISYFCU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1S)N)CC(=O)CBr |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure features a phenyl ring substituted at the 2-position with an amino group () and at the 4-position with a mercapto group (). A bromopropanone moiety () is attached to the aromatic system, introducing electrophilic reactivity at the carbonyl carbon and halogenated site. The IUPAC name, 1-(2-amino-4-sulfanylphenyl)-3-bromopropan-2-one, reflects this arrangement.

Key Structural Data:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.15 g/mol |

| SMILES Notation | C1=CC(=C(C=C1S)N)CC(=O)CBr |

| InChI Key | GQQDXLCHISYFCU-UHFFFAOYSA-N |

The presence of both electron-donating (amino, thiol) and electron-withdrawing (bromine, carbonyl) groups creates a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic reactions.

Synthesis and Preparation

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between 2-amino-4-mercaptophenol and 3-bromopropan-2-one under basic conditions. This method leverages the thiol group’s nucleophilicity to attack the electrophilic bromine-bearing carbon, followed by dehydration to form the final product.

Optimized Reaction Conditions:

-

Solvent: Dimethylformamide (DMF) or ethanol

-

Base: Sodium hydroxide () or potassium carbonate ()

-

Temperature: 60–80°C

-

Yield: 65–75% after purification via column chromatography

Alternative approaches, such as continuous flow synthesis, have been proposed for scaling production while minimizing by-products, though detailed protocols remain under development.

Chemical Reactivity and Functional Transformations

Reactivity of Functional Groups

-

Thiol Group (): Participates in disulfide bond formation, metal chelation, and nucleophilic substitutions.

-

Amino Group (): Engages in Schiff base formation, acylation, and hydrogen bonding.

-

Bromopropanone Moiety: Undergoes nucleophilic displacement (e.g., with amines or thiols) and ketone-specific reactions such as reductions to secondary alcohols.

Example Reaction:

This reactivity underpins its utility in synthesizing heterocyclic compounds and pharmaceutical intermediates.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing thioether-linked drug candidates, particularly protease inhibitors and kinase-targeted therapies.

Materials Science

Its ability to form metal-thiolate complexes (e.g., with gold or silver nanoparticles) has applications in nanotechnology and conductive polymer design.

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Functional Groups | Primary Application |

|---|---|---|---|

| 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one | NH, SH, COCBr | Drug synthesis, nanotechnology | |

| 1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one | NH, SH, COCBr | Antimicrobial agents | |

| 1-Amino-3-bromopropan-2-one | NH, COCBr | Peptide modification |

Differences in substituent positions (e.g., para vs. ortho thiol groups) significantly alter electronic properties and biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume